molecular formula C5H7ClN2 B1487995 4-(chloromethyl)-5-methyl-1H-pyrazole CAS No. 1437312-04-3

4-(chloromethyl)-5-methyl-1H-pyrazole

Cat. No. B1487995
CAS RN: 1437312-04-3
M. Wt: 130.57 g/mol
InChI Key: SELOPDBJJBJUER-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-5-methyl-1H-pyrazole, often referred to as CMMP, is an organic compound used in various scientific applications. It is a pyrazole derivative, which is a five-membered ring compound containing three nitrogen atoms and two carbon atoms. CMMP is a colorless solid that can be used as a reagent in the synthesis of other compounds or as a catalyst in various reactions. It is also used as a ligand in coordination chemistry, as it has been found to form strong complexes with many transition metals. In addition, CMMP has been used in a variety of biochemical and physiological studies.

Scientific Research Applications

Synthesis of Pharmacologically Active Compounds

One significant application is the synthesis of pharmacologically active compounds. For instance, Ogurtsov and Rakitin (2021) described the preparation of novel pyrazolo[3,4-d]pyrimidines from 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine, highlighting its utility as an intermediate for substances with potential pharmacological properties (Ogurtsov & Rakitin, 2021).

Corrosion Inhibition

Another application is in the field of corrosion inhibition. A study by Ouali et al. (2013) demonstrated that pyrazole derivatives, including ones structurally related to 4-(chloromethyl)-5-methyl-1H-pyrazole, effectively inhibit the corrosion of C38 steel in hydrochloric acid solutions. These compounds exhibited high anticorrosion activity, with efficiencies exceeding 90% (Ouali et al., 2013).

Ligand Synthesis for Catalysis

Furthermore, pyrazole derivatives serve as precursors for ligands in catalysis. Grotjahn et al. (2002) outlined a method for synthesizing pyrazoles with functionalized side chains, useful in forming ligands for various applications. This process allows for the attachment of different groups to the pyrazole ring, enhancing its utility in catalytic processes (Grotjahn et al., 2002).

Antidiabetic Activity

In the medicinal field, pyrazole derivatives have been explored for their antidiabetic potential. Ibraheem et al. (2020) synthesized and evaluated benzimidazole-pyrazoline hybrid molecules for their α-glucosidase inhibition activity, a target for antidiabetic therapy. This research underscores the application of pyrazole derivatives in developing new antidiabetic agents (Ibraheem et al., 2020).

properties

IUPAC Name

4-(chloromethyl)-5-methyl-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7ClN2/c1-4-5(2-6)3-7-8-4/h3H,2H2,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SELOPDBJJBJUER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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